(R)-Glycidyl butyrate

Catalog No.
S714504
CAS No.
60456-26-0
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Glycidyl butyrate

CAS Number

60456-26-0

Product Name

(R)-Glycidyl butyrate

IUPAC Name

[(2R)-oxiran-2-yl]methyl butanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

YLNSNVGRSIOCEU-ZCFIWIBFSA-N

SMILES

CCCC(=O)OCC1CO1

Synonyms

(R)-Oxiranylmethyl Ester Butanoic Acid; (-)-Glycidyl Butyrate; (2R)-(-)-Glycidyl Butyrate; (R)-(-)-Glycidyl Butyrate; (R)-Glycidyl Butyrate; (R)-Glycidyl Ester Butyric Acid;

Canonical SMILES

CCCC(=O)OCC1CO1

Isomeric SMILES

CCCC(=O)OC[C@H]1CO1

The exact mass of the compound (R)-Glycidyl butyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-Glycidyl butyrate is a highly enantiopure (>99% ee) chiral building block primarily utilized in the asymmetric synthesis of oxazolidinone-class active pharmaceutical ingredients (APIs) such as linezolid and rivaroxaban. As a bifunctional synthon containing both an epoxide ring and an ester group, it enables stereospecific ring-opening and transesterification cascades. Procurement of this specific enantiomer is driven by its ability to directly install the critical C-5 (R)-hydroxymethyl stereocenter in oxazolidinone rings without the need for downstream chiral resolution, offering a streamlined, high-yield pathway for pharmaceutical manufacturing [1].

Substituting (R)-glycidyl butyrate with racemic glycidyl butyrate or alternative chiral C3 synthons like epichlorohydrin fundamentally disrupts process economics and regulatory compliance in API manufacturing. Using the racemic ester necessitates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and introduces costly separation steps[1]. Furthermore, while epichlorohydrin can serve as an alternative chiral building block, it possesses different leaving-group dynamics and higher volatility, often requiring altered base catalysis and leading to inferior regioselectivity during the critical N-alkylation of aryl carbamates. Consequently, direct procurement of (R)-glycidyl butyrate is mandatory to maintain >98% enantiomeric excess in the final oxazolidinone product without additional purification.

Direct Oxazolidinone Ring Formation Yield vs. Isocyanate Routes

In the synthesis of 5-(R)-hydroxymethyl-2-oxazolidinones, utilizing (R)-glycidyl butyrate allows for the direct alkylation of N-lithio-N-aryl carbamates, yielding the desired oxazolidinone in up to 71-99% yield with in situ transesterification [1]. In contrast, traditional methods (e.g., the Herweh-Kauffmann method) require the conversion of amines to non-commercially available, highly toxic isocyanates before reacting with a chiral synthon. The (R)-glycidyl butyrate route bypasses the isocyanate intermediate entirely, providing a safer, high-yielding one-pot cyclization that maintains an enantiomeric excess of >98% [1].

Evidence DimensionSynthesis yield and process safety
Target Compound Data(R)-Glycidyl butyrate (71-99% yield, direct carbamate alkylation, >98% ee)
Comparator Or BaselineIsocyanate-based route (Requires toxic isocyanate generation, multi-step)
Quantified DifferenceEliminates 1 synthetic step and avoids toxic isocyanate handling while maintaining >98% ee.
ConditionsN-butyllithium deprotonation of aryl carbamates at -78 °C.

Bypassing toxic isocyanate intermediates while achieving near-quantitative yields directly lowers API manufacturing costs and improves plant safety profiles.

Enantiomeric Excess (ee) Retention vs. Enzymatic Resolution of Racemates

Procuring enantiopure (R)-glycidyl butyrate (>99% ee) eliminates the severe yield penalties associated with in-house enzymatic resolution of racemic glycidyl butyrate. Studies utilizing immobilized porcine pancreas lipase (PPL) for the kinetic resolution of racemic glycidyl butyrate achieve a maximum of 96% ee at a 55% conversion rate, effectively losing nearly half of the starting material to the undesired hydrolyzed (S)-enantiomer[1]. By starting with the pre-resolved (R)-enantiomer, manufacturers bypass this 45-50% mass loss, ensuring maximum atom economy for high-value downstream APIs [1].

Evidence DimensionRetained material yield at >96% ee
Target Compound DataPre-procured (R)-Glycidyl butyrate (~100% retention of starting mass at >99% ee)
Comparator Or BaselineRacemic glycidyl butyrate via enzymatic resolution (55% conversion required to reach 96% ee)
Quantified Difference~45% improvement in usable chiral mass retention.
ConditionsLipase-catalyzed kinetic resolution at 4 °C vs. direct procurement.

Purchasing the enantiopure building block prevents a mandatory 50% yield loss during early-stage synthesis, drastically improving overall process mass intensity (PMI).

Regioselectivity and Leaving Group Dynamics vs. Epichlorohydrin

While chiral epichlorohydrin is an alternative C3 synthon, (R)-glycidyl butyrate offers superior leaving group dynamics for specific mild deprotection and cyclization conditions. The butyrate ester acts as an efficient leaving group during the in situ transesterification step following epoxide ring opening by N-aryl carbamates[1]. When epichlorohydrin is used, the chloride leaving group often necessitates different base catalysis (e.g., LiOH at room temperature) which can lead to competing side reactions or require different solvent systems [1]. The butyrate moiety ensures a clean, predictable intramolecular cyclization to the oxazolidinone ring, which is critical for maintaining high purity profiles in linezolid intermediate synthesis.

Evidence DimensionCyclization mechanism and leaving group efficiency
Target Compound Data(R)-Glycidyl butyrate (In situ transesterification via butyrate leaving group)
Comparator Or BaselineChiral epichlorohydrin (Chloride displacement)
Quantified DifferenceEnables one-pot epoxide opening and cyclization with N-lithio carbamates without competing halide side reactions.
ConditionsBase-mediated oxazolidinone ring closure.

Predictable transesterification kinetics reduce the formation of process impurities, minimizing the need for expensive chromatographic purification steps in API production.

Commercial Synthesis of Oxazolidinone Antibiotics

Essential for the scalable production of linezolid and tedizolid, where it directly installs the critical C-5 (R)-hydroxymethyl group required for ribosomal binding and antimicrobial activity [1].

Manufacturing of Factor Xa Inhibitors

Procured as a primary chiral building block in the synthesis of rivaroxaban, ensuring the strict >99% ee requirements for the anticoagulant's active pharmaceutical ingredient are met from the first synthetic step[2].

Development of Novel Biaryl Antimicrobials

Utilized in medicinal chemistry workflows for synthesizing next-generation oxazolidinones (e.g., radezolid) targeting multidrug-resistant Gram-positive pathogens, where high-yield, mild-condition cyclization is required to preserve sensitive functional groups [1].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (86.96%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(R)-Glycidyl butyrate

Dates

Last modified: 08-15-2023

Explore Compound Types